Grandifloroside
Overview
Description
Grandifloroside is not explicitly mentioned in the provided papers. However, the papers do discuss various compounds isolated from plants with "grandiflora" in their names, such as Sesbania grandiflora, Uvaria grandiflora, and Phlomis grandiflora var. grandiflora. These compounds include gold nanoparticles, cyclohexene oxides, phenylethanoid glycosides, and diterpenoid alkaloids, which have been studied for their chemical properties and potential applications in various fields, including catalysis and medicine .
Synthesis Analysis
The synthesis of compounds related to grandifloroside, such as grandifloracin, has been reported using innovative methods. For instance, a highly efficient synthesis of (±)-grandifloracin was achieved through a tandem dearomative epoxidation/spontaneous Diels-Alder cyclodimerization from salicylic acid in only four steps . Additionally, (+)-grandifloracin was synthesized from sodium benzoate using a dearomatizing dihydroxylation with unusual regioselectivity, facilitated by iron diene complexes .
Molecular Structure Analysis
The molecular structures of compounds from grandiflora species have been elucidated using spectral data, X-ray diffraction, and chemical transformations. For example, the structure of a novel germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined by these methods . Similarly, the structures of two novel diterpenoid alkaloids from Delphinium grandiflorum were elucidated by spectroscopic analysis and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving compounds from grandiflora species have been studied for their potential applications. The biogenic gold nanoparticles synthesized from Sesbania grandiflora showed excellent catalytic activity in the reduction of methylene blue, indicating their potential as effective catalysts for degrading chemical dyes . The cyclohexene oxide zeylenone, isolated from Uvaria grandiflora, was found to be a highly active nucleoside transport inhibitor, suggesting its possible use in medical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds from grandiflora species have been characterized through various analyses. For instance, the crystal structure of a germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined, revealing an unusual conformation of the ten-membered ring . The synthesized gold nanoparticles using Sesbania grandiflora leaf extract were predominantly spherical and well-dispersed, with sizes ranging from 7 to 34 nm .
Scientific Research Applications
Antioxidative and Anti-Inflammatory Activities
Grandifloroside has been identified as having potent antioxidative and anti-inflammatory activities. In a study focusing on Adina rubella leaves, grandifloroside, along with other compounds, showed significant antioxidative activities, and it particularly exhibited strong anti-inflammatory effects and inhibition against TNF-α and 5α-reductase (Yin et al., 2016).
Protective Properties
Grandifloroside has been noted for its protective properties in relation to certain drugs. For instance, an extract containing grandifloroside from Prunella grandiflora L. demonstrated protective effects against the toxic effects of the anticancer drug etoposide in Drosophila melanogaster, leading to decreased mortality and increased fertility in the presence of the drug (Antosyuk et al., 2021).
Chemotaxonomic Significance
Grandifloroside, along with other compounds, has been identified in various studies focusing on the chemical composition of plants. This identification plays a significant role in the chemotaxonomic classification and quality control of herbal medicines. For example, grandifloroside was mentioned as one of the key chemical markers in a study on Caulis Lonicerae japonicae, highlighting its value in evaluating the quality of herbal drugs (Zhang et al., 2015).
Safety And Hazards
When handling Grandifloroside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grandifloroside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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